molecular formula C27H35N5O10S2 B1671302 Metos CAS No. 81788-49-0

Metos

カタログ番号: B1671302
CAS番号: 81788-49-0
分子量: 653.7 g/mol
InChIキー: RKNIEXRSVGCDHY-FKBYEOEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enkephalin-met, tyr-O-sulfate is an opioid peptide.

Q & A

Basic Research Questions

Q. How to formulate a research question on Metos that balances specificity and scientific rigor?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., unresolved mechanisms of action or understudied interactions). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. Ensure it is measurable by aligning variables with quantifiable assays (e.g., LC-MS for metabolite quantification) . Narrow the scope iteratively—start broadly (e.g., "How does this compound affect cellular pathways?") and refine to a testable hypothesis (e.g., "Does this compound inhibit [specific enzyme] in [cell type] under [conditions]?") .

Q. What methodologies are appropriate for initial characterization of this compound in vitro?

  • Methodological Answer : Prioritize dose-response assays (e.g., IC50 determination) and selectivity profiling using enzyme panels. Use orthogonal techniques (e.g., SPR for binding affinity and fluorescence polarization for enzymatic activity) to cross-validate results. Include negative controls (e.g., solvent-only groups) and replicate experiments ≥3 times to establish baseline variability . Document protocols in detail to enable replication, per Materials and Methods standards .

Q. How to ensure validity and reliability in experimental designs involving this compound?

  • Methodological Answer : Address internal validity by randomizing sample treatment orders and blinding analysts. For reliability, calculate intra- and inter-assay coefficients of variation (CV <15% acceptable). Use standardized reference compounds (e.g., known inhibitors/agonists) to calibrate instruments. Validate findings with complementary methods (e.g., siRNA knockdown to confirm target engagement) .

Q. What are best practices for collecting and managing primary data in this compound studies?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with timestamped entries and version control. For quantitative data, use structured formats (e.g., .csv for raw spectra) and metadata tagging (e.g., batch numbers, storage conditions). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for long-term archiving . For qualitative data (e.g., observational notes), use NVivo or Atlas.ti for thematic coding .

Q. What ethical considerations apply to this compound research involving human-derived samples?

  • Methodological Answer : Obtain IRB approval for biospecimen use, specifying de-identification protocols. Include informed consent forms detailing commercial/non-commercial use of data. For animal studies, adhere to ARRIVE guidelines for humane endpoints and sample-size justification . Disclose conflicts of interest (e.g., funding from this compound manufacturers) in publications .

Advanced Research Questions

Q. How to resolve contradictory data when this compound exhibits opposing effects across studies?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., differences in cell lines, solvent carriers). Perform meta-regression to assess the impact of covariates (e.g., dosage, exposure time). Validate hypotheses using isogenic models (e.g., CRISPR-edited cells) to isolate variables. Publish negative results to reduce publication bias .

Q. What strategies integrate multi-omics data to elucidate this compound’ mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify overlapping networks. Apply machine learning (e.g., random forests) to prioritize high-impact pathways. Cross-reference with public databases (e.g., KEGG, Reactome) .

Q. How to design advanced statistical models for dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear mixed-effects models (NLME) to account for inter-individual variability. Compare AIC/BIC values to select the best-fit model (e.g., Hill vs. log-logistic). For time-course data, apply longitudinal mixed models with spline terms. Validate assumptions (e.g., homoscedasticity) via residual plots .

Q. What cross-disciplinary approaches address gaps in this compound’ pharmacokinetic/pharmacodynamic (PK/PD) profiling?

  • Methodological Answer : Collaborate with computational chemists to predict ADMET properties (e.g., using SwissADME). Validate in silico models with in vivo PK studies (e.g., rodent plasma/tissue sampling). Use PBPK modeling to extrapolate human dosing. Integrate histopathology data to correlate exposure with organ-specific effects .

Q. How to establish long-term data reproducibility in this compound research?

  • Methodological Answer : Implement pre-registration for hypothesis and analysis plans. Share raw data and code via repositories (e.g., Zenodo, GitHub). Use containerization (e.g., Docker) to standardize computational environments. Participate in inter-laboratory ring trials to validate key assays .

特性

CAS番号

81788-49-0

分子式

C27H35N5O10S2

分子量

653.7 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C27H35N5O10S2/c1-43-12-11-21(27(37)38)32-26(36)22(14-17-5-3-2-4-6-17)31-24(34)16-29-23(33)15-30-25(35)20(28)13-18-7-9-19(10-8-18)42-44(39,40)41/h2-10,20-22H,11-16,28H2,1H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)(H,37,38)(H,39,40,41)/t20-,21-,22-/m0/s1

InChIキー

RKNIEXRSVGCDHY-FKBYEOEOSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N

異性体SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)N

正規SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N

外観

Solid powder

Key on ui other cas no.

81788-49-0

純度

>98% (or refer to the Certificate of Analysis)

配列

XGGFM

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

enkephalin-Met, Tyr-O-sulfate
enkephalin-Met, tyrosine-O-sulfate-
Met-enkephalin, Tyr-O-sulfate-
methionine-enkephalin, Tyr-O-sulfate-
METOS
Tyr-O-sulfate-Met-enkephalin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。